3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride
Overview
Description
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.708 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride involves several steps. One common method includes the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)acetophenone in the presence of an ion exchange resin . This process helps control impurities and ensures the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of ion exchange resins during hydrogenation is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can be reduced to form isoproterenol hydrochloride, a compound with significant medical applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Isoproterenol Hydrochloride: Formed through the reduction of 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride.
Other Oxidized Products: Depending on the oxidizing agent used, different oxidized products can be formed.
Scientific Research Applications
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its reduction product, isoproterenol hydrochloride, it acts as a non-selective β-adrenoreceptor agonist, exerting β-sympathomimetic action on the beta receptors of the heart, bronchi, skeletal muscle, and alimentary tract .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydroxy-2-(methylamino)acetophenone hydrochloride
- 3’,4’-Dihydroxy-2-(ethylamino)acetophenone hydrochloride
Uniqueness
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of isoproterenol hydrochloride, a compound with significant medical applications .
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGEEAXDFWWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-81-3 | |
Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16899-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoproterenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016899813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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